molecular formula C7H8NaO2S+ B147524 Sodium p-toluenesulfinate CAS No. 824-79-3

Sodium p-toluenesulfinate

Cat. No. B147524
CAS RN: 824-79-3
M. Wt: 179.19 g/mol
InChI Key: KFZUDNZQQCWGKF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04151210

Procedure details

A suspension of 22.7 g of sodium p-toluenesulphinate in 50 ml of dimethyl methanephosphonate is treated with 12.6 g of triethylamine and the mixture is heated in the course of 45 minutes to 167° C. The temperature is raised further to 171° C. and kept thereat for a further 30 minutes. The cooled solution is poured into 700 ml of water and stired for 1 hour. The precipitated crystalline product is collected by filtration and washed with 350 ml of water. The residue is dried at 25 torr and 50° C., affording 17.2 g (80.9% of theory) of p-tolylmethylsulphone of the formula ##STR14## with a melting point of 85°-96° C. and a purity of 95.8%.
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Three
Yield
80.9%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4]([S:7]([O-:9])=[O:8])=[CH:3][CH:2]=1.[Na+].[CH2:12](N(CC)CC)C.O>CP(OC)(=O)OC>[C:1]1([CH3:10])[CH:6]=[CH:5][C:4]([S:7]([CH3:12])(=[O:9])=[O:8])=[CH:3][CH:2]=1 |f:0.1|

Inputs

Step One
Name
Quantity
22.7 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)[O-])C.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CP(OC)(=O)OC
Step Two
Name
Quantity
12.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
171 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated in the course of 45 minutes to 167° C
WAIT
Type
WAIT
Details
stired for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystalline product is collected by filtration
WASH
Type
WASH
Details
washed with 350 ml of water
CUSTOM
Type
CUSTOM
Details
The residue is dried at 25 torr and 50° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.2 g
YIELD: PERCENTYIELD 80.9%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.